molecular formula C14H10 B12056026 Phenanthrene-[U-13C] CAS No. 1262770-68-2

Phenanthrene-[U-13C]

Cat. No.: B12056026
CAS No.: 1262770-68-2
M. Wt: 192.127 g/mol
InChI Key: YNPNZTXNASCQKK-FIJHWJEJSA-N
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Description

Phenanthrene-[U-13C] is a uniformly labeled isotopologue of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. The “[U-13C]” denotes that all carbon atoms in the phenanthrene molecule are replaced with the carbon-13 isotope, making it useful in various scientific studies, particularly in tracing and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenanthrene can be synthesized through several methods, with the Haworth synthesis being one of the most notable. This multi-step process involves:

    Friedel-Crafts Acylation: Naphthalene is treated with succinic anhydride in the presence of aluminum chloride to form napthoylpropionic acid.

    Clemmensen Reduction: Napthoylpropionic acid is reduced with amalgamated zinc in hydrochloric acid to yield napthobutyric acid.

    Ring Closure Reaction: Napthobutyric acid is heated with sulfuric acid to form 1-keto-1,2,3,4-tetrahydrophenanthrene.

    Clemmensen Reduction: The intermediate is further reduced to 1,2,3,4-tetrahydrophenanthrene.

    Dehydrogenation: Finally, the compound is heated with palladium to yield phenanthrene.

Industrial Production Methods

Industrial production of phenanthrene typically involves the extraction from coal tar, a byproduct of coal processing. The coal tar is distilled, and phenanthrene is isolated through crystallization and purification processes.

Scientific Research Applications

Phenanthrene-[U-13C] is widely used in scientific research due to its labeled carbon atoms, which allow for precise tracking and analysis:

    Chemistry: Used in studies involving reaction mechanisms and pathways, particularly in understanding PAH behavior and transformations.

    Biology: Employed in metabolic studies to trace the degradation and assimilation of PAHs in biological systems.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of PAH-related compounds in the body.

    Industry: Applied in environmental monitoring to trace the sources and fate of PAHs in the environment .

Mechanism of Action

The mechanism of action of phenanthrene involves its interaction with various enzymes and molecular targets. For instance, phenanthrene degradation in the environment is facilitated by microbial enzymes such as catechol 1,2-dioxygenase, which breaks down the compound into less harmful substances. This process is influenced by factors such as the presence of iron and phenolic root exudates, which enhance the bioavailability and degradation rate of phenanthrene .

Comparison with Similar Compounds

Phenanthrene-[U-13C] can be compared with other PAHs and their isotopologues:

Phenanthrene-[U-13C] stands out due to its uniformly labeled carbon atoms, making it particularly valuable in tracing and analytical studies.

Properties

CAS No.

1262770-68-2

Molecular Formula

C14H10

Molecular Weight

192.127 g/mol

IUPAC Name

phenanthrene

InChI

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1

InChI Key

YNPNZTXNASCQKK-FIJHWJEJSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13CH]=[13CH][13C]3=[13CH][13CH]=[13CH][13CH]=[13C]32

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C32

Origin of Product

United States

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